

Lck Inhibition by A-770041: A Technical Guide to its Biological Functions

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Compound of Interest

Compound Name: A-770041

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Executive Summary

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation. Its inhibition presents a promising therapeutic strategy for a range of immunological disorders. **A-770041** is a potent and selective small-molecule inhibitor of Lck. This technical guide provides an in-depth overview of the biological functions of Lck inhibition by **A-770041**, including its mechanism of action, effects on cellular signaling, and in vivo efficacy. Detailed experimental protocols and quantitative data are presented to support researchers in the field of immunology and drug development.

Introduction to Lck and its Role in T-Cell Signaling

Lck is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in T-lymphocytes and natural killer (NK) cells. It is essential for the initiation of the TCR signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP-70. This initiates a series of downstream signaling events, culminating in T-cell activation, cytokine production, and proliferation. Dysregulation of Lck activity has been implicated in various autoimmune diseases and allograft rejection.

A-770041: A Selective Lck Inhibitor

A-770041, with the chemical name 1-methyl-1H-indole-2-carboxylic acid (4-{1-[4-(4-acetyl-piperazin-1-yl)-cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxy-phenyl)-amide, is a pyrazolo[3,4-d]pyrimidine-based compound that acts as a potent and selective ATP-competitive inhibitor of Lck.^{[1][2]} Its selectivity for Lck over other Src family kinases, particularly Fyn, which is also involved in T-cell signaling, makes it a valuable tool for dissecting the specific roles of Lck in immune responses.^[1]

Quantitative Data on A-770041 Activity

The inhibitory activity of **A-770041** has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Parameter	Value	Assay Conditions	Reference
IC50 vs. Lck	147 nM	1 mM ATP	^{[1][3]}
IC50 vs. Fyn	44.1 µM	^[3]	
IC50 vs. Src	9.1 µM	^[3]	
IC50 vs. Fgr	14.1 µM	^[3]	
Selectivity (Fyn/Lck)	~300-fold	^[1]	
Selectivity (Src/Lck)	~60-fold	^[4]	
Selectivity (Fgr/Lck)	~95-fold	^[4]	

Table 1: In Vitro Kinase Inhibition by **A-770041**

Parameter	Value	Assay System	Reference
EC50 for IL-2 Production Inhibition	~80 nM	Concanavalin A- stimulated whole blood	[1][3]
Inhibition of Lck Phosphorylation	≥100 nM	Anti-CD3/CD28 stimulated murine CD4+ T-cells	[5][6]

Table 2: Cellular Activity of **A-770041**

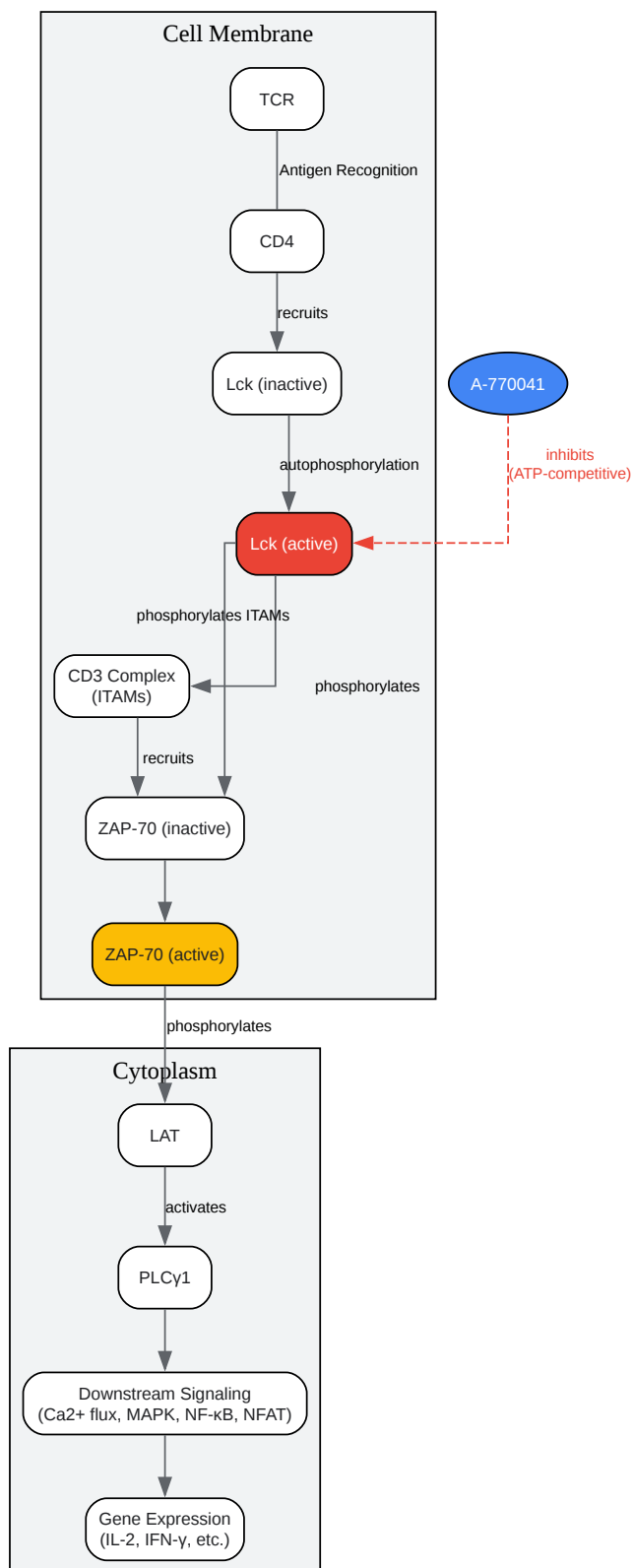
Model	Dose	Effect	Reference
Rat Heart Allograft Rejection	≥10 mg/kg/day (oral)	Prevention of rejection for at least 65 days	[1]
Mouse Model of Lung Fibrosis	5 mg/kg (oral, daily)	Attenuation of lung fibrosis, reduction of TGF-β in bronchoalveolar lavage fluid (BALF)	[5][6]
Concanavalin A- induced IL-2 Production (in vivo)	2.5 mg/kg (i.g.)	In vivo EC50 of 78 nM	[3]
Imiquimod-induced Psoriatic Inflammation	Not specified	Amelioration of clinical features through attenuation of Th1/Th17 immune responses	[7]

Table 3: In Vivo Efficacy of **A-770041**

Signaling Pathways and Experimental Workflows

Lck Signaling Pathway and Inhibition by **A-770041**

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade and the point of inhibition by **A-770041**.

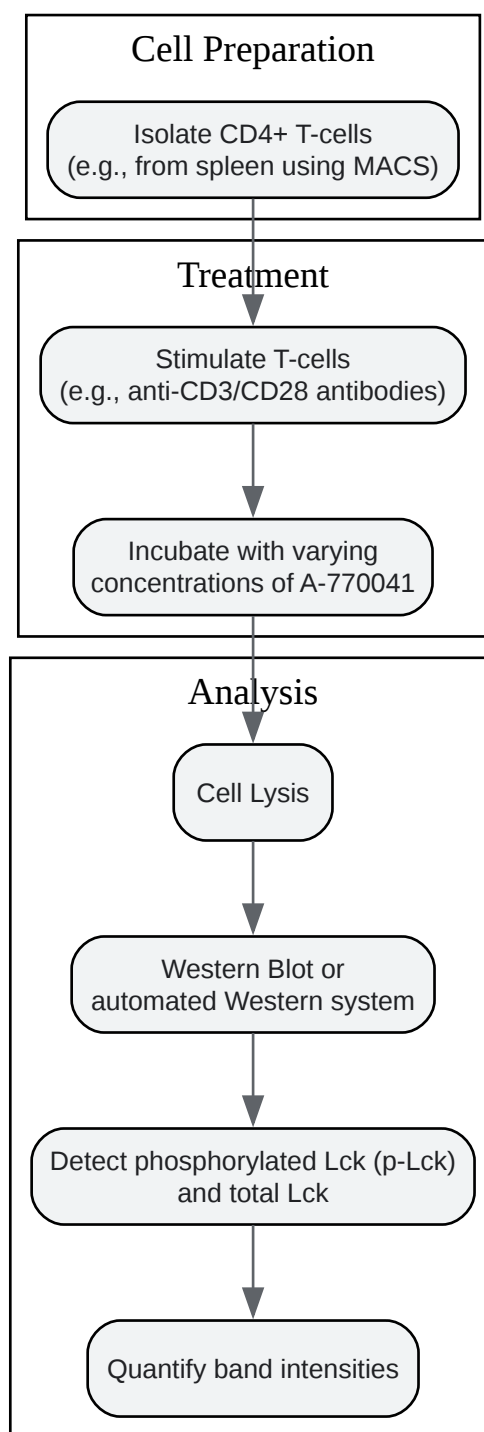


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Caption: Lck signaling pathway and its inhibition by **A-770041**.

Experimental Workflow for Assessing Lck Phosphorylation

This diagram outlines a typical workflow to measure the inhibitory effect of **A-770041** on Lck phosphorylation in T-cells.

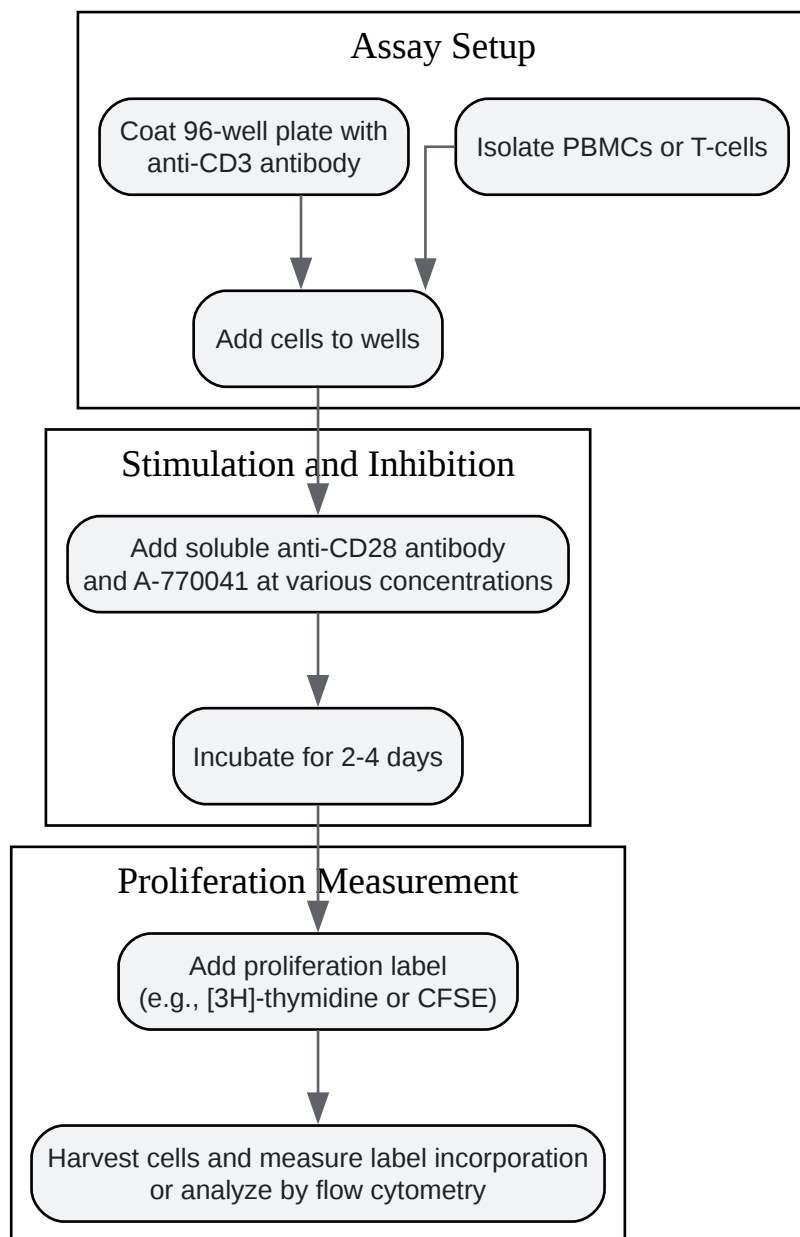


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Caption: Workflow for Lck phosphorylation assay.

Experimental Workflow for T-Cell Proliferation Assay

This diagram details the steps involved in a T-cell proliferation assay to evaluate the effect of **A-770041**.



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Caption: Workflow for T-cell proliferation assay.

Detailed Experimental Protocols

Lck Kinase Assay (In Vitro)

This protocol is based on a generic ADP-Glo™ kinase assay format and can be adapted for **A-770041**.

- Reagents and Materials:

- Recombinant active Lck enzyme
- Lck substrate (e.g., poly(E,Y)4:1)
- ATP
- **A-770041** (in DMSO)
- Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[8]
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well opaque plates
- Luminometer

- Procedure:

1. Prepare serial dilutions of **A-770041** in kinase buffer.
2. In a 384-well plate, add diluted **A-770041** or vehicle (DMSO).
3. Add the active Lck enzyme to each well, except for the blank control. For the blank, add an equal volume of kinase dilution buffer.
4. Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the K_m for Lck or as specified in the literature (e.g., 1 mM).[1][3]
5. Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[8]

6. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[8]
7. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
8. Measure the luminescence using a plate reader.
9. Calculate the percent inhibition for each **A-770041** concentration and determine the IC50 value using non-linear regression analysis.

T-Cell Isolation and Lck Phosphorylation Assay

This protocol is a composite based on methodologies described in the literature.[5][6]

- T-Cell Isolation:
 1. Harvest spleens from mice in sterile conditions.
 2. Prepare a single-cell suspension by mechanical disruption.
 3. Isolate CD4+ T-cells using a CD4+ T-cell isolation kit with magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.
- Cell Stimulation and Inhibition:
 1. Resuspend the isolated CD4+ T-cells in complete RPMI-1640 medium.
 2. Pre-incubate the cells with various concentrations of **A-770041** (e.g., 0-1000 nM) or vehicle for a specified time.
 3. Stimulate the T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies for a short duration (e.g., 5 minutes) at 37°C.[6]
- Analysis of Lck Phosphorylation:
 1. Immediately lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

2. Determine the total protein concentration of the lysates.
3. Analyze the phosphorylation of Lck using an automated capillary-based Western blot system (e.g., Simple Wes™ system) or traditional SDS-PAGE and Western blotting with antibodies specific for phosphorylated Lck (at Tyr394) and total Lck.[\[6\]](#)
4. Quantify the band intensities and normalize the phosphorylated Lck signal to the total Lck signal.

T-Cell Proliferation Assay

This protocol provides a general framework for assessing the anti-proliferative effects of **A-770041**.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Assay Setup:

1. Coat the wells of a 96-well flat-bottom plate with an anti-CD3e antibody (e.g., 5-10 µg/mL in sterile PBS) overnight at 4°C.[\[10\]](#)
2. Wash the wells with sterile PBS to remove unbound antibody.
3. Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation or isolate specific T-cell subsets.
4. Resuspend the cells in complete RPMI-1640 medium and add them to the coated wells at an optimized density (e.g., 1 x 10⁶ cells/mL).[\[10\]](#)

- Stimulation and Treatment:

1. Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to provide co-stimulation.[\[10\]](#)
2. Add serial dilutions of **A-770041** to the appropriate wells. Include a vehicle control.
3. Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 2-4 days.[\[10\]](#)

- Measurement of Proliferation:

- [³H]-Thymidine Incorporation:

1. During the last 18-24 hours of incubation, add [3H]-thymidine to each well.
 2. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
- CFSE Staining:
 1. Prior to plating, label the cells with carboxyfluorescein succinimidyl ester (CFSE).
 2. After the incubation period, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each peak of reduced fluorescence represents a cell division.

In Vivo Mouse Model of Lung Fibrosis

This protocol is based on the study by Kagawa et al. (2022).[\[5\]](#)[\[6\]](#)

- Animal Model:
 1. Induce lung fibrosis in mice by a single intratracheal or transbronchial instillation of bleomycin (e.g., 3.0 mg/kg).[\[5\]](#)
- Drug Administration:
 1. Prepare **A-770041** for oral administration (e.g., suspended in distilled water).
 2. Administer **A-770041** (e.g., 5 mg/kg) or vehicle daily by oral gavage.[\[5\]](#) Treatment can be administered during the early phase (e.g., days 0-10), late phase (e.g., days 11-21), or for the full duration (e.g., days 0-21) of the study.[\[5\]](#)
- Assessment of Fibrosis:
 1. At the end of the study (e.g., day 21), euthanize the mice.
 2. Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrates and cytokine concentrations (e.g., TGF- β) by ELISA.

3. Harvest the lungs for histological analysis of fibrosis using staining methods like Masson's trichrome and quantify the extent of fibrosis using a scoring system (e.g., Ashcroft score).
4. Measure the collagen content in the lungs using a hydroxyproline assay.

Conclusion

A-770041 is a well-characterized, selective inhibitor of Lck that serves as an invaluable tool for studying T-cell biology and as a lead compound for the development of novel immunomodulatory therapies. Its ability to suppress T-cell activation, cytokine production, and proliferation, both in vitro and in vivo, underscores the therapeutic potential of targeting Lck. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the biological functions of Lck and the development of next-generation Lck inhibitors. While **A-770041** demonstrates high selectivity for Lck within the Src family, it is important to consider potential off-target effects, especially at higher concentrations.^{[5][13]} Future studies should continue to explore the full therapeutic window and potential applications of Lck inhibition in various disease contexts.

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